

Structural Elucidation of Antifungal Agent 73: A Technical Overview

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Compound of Interest

Compound Name: Antifungal agent 73

Cat. No.: B12377518

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This guide provides a detailed technical overview of the structural elucidation of **Antifungal agent 73**, a novel coumarin-containing azole compound developed for treating azole-resistant candidiasis. The structural information is primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Compound Identification

Antifungal agent 73, also referred to as compound A32, has been identified as a potent antifungal agent. Its chemical structure was determined through comprehensive spectroscopic analysis.

- Systematic Name: 7-(4-(2,4-dichlorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)-4H-1,2,4-triazol-3-ylthio)-2H-chromen-2-one
- Molecular Formula: $C_{20}H_{11}Cl_2N_7O_2S$
- CAS Number: 2923519-78-0

Spectroscopic Data

The structural framework of **Antifungal agent 73** was established using one-dimensional NMR spectroscopy (1H and ^{13}C NMR) and confirmed by HRMS.

NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data, with chemical shifts (δ) reported in parts per million (ppm).

Table 1: ^1H NMR Spectral Data of **Antifungal Agent 73** (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.28	s	1H	Triazole-H
8.01	d, J = 8.4 Hz	1H	Coumarin-H
7.82	s	1H	Triazole-H
7.73	d, J = 2.0 Hz	1H	Ar-H
7.54	dd, J = 8.4, 2.0 Hz	1H	Ar-H
7.48	d, J = 8.4 Hz	1H	Ar-H
7.39	d, J = 1.6 Hz	1H	Coumarin-H
7.23	dd, J = 8.4, 1.6 Hz	1H	Coumarin-H
6.55	d, J = 9.6 Hz	1H	Coumarin-H
5.68	s	2H	CH_2

Table 2: ^{13}C NMR Spectral Data of **Antifungal Agent 73** (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
159.6	C=O
154.2	C
152.1	C
151.0	CH
149.2	C
145.4	CH
144.1	CH
136.1	C
134.9	C
132.8	CH
131.7	C
130.3	CH
129.5	C
128.6	CH
125.9	CH
122.1	CH
116.8	C
116.3	CH
114.2	CH
52.8	CH ₂

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of the molecule.

Table 3: HRMS Data for **Antifungal Agent 73**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	512.0048	512.0046

Experimental Protocols

The following are generalized experimental protocols typical for the structural elucidation of novel organic compounds.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Antifungal agent 73** was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- **¹H NMR Acquisition:** The spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are reported relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- **¹³C NMR Acquisition:** The spectra were acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence. Chemical shifts are reported relative to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

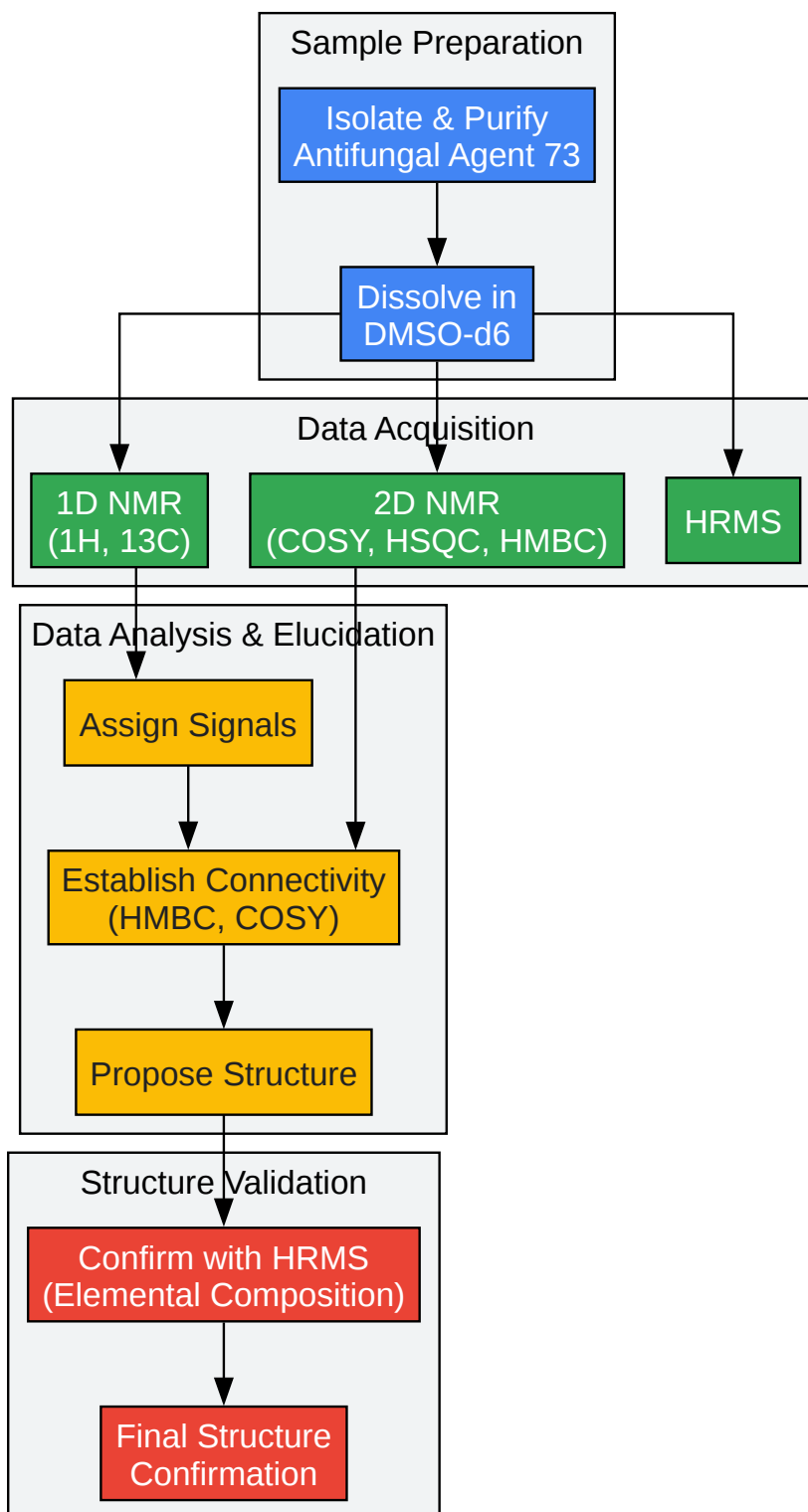
High-Resolution Mass Spectrometry (HRMS)

- **Instrumentation:** HRMS analysis was performed on a high-resolution mass spectrometer using electrospray ionization (ESI).
- **Sample Infusion:** The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
- **Data Acquisition:** The data was acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound. The measured mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ was compared to the calculated value based on the molecular formula.

Visualization of Methodologies and Structure

The following diagrams illustrate the workflow for structural elucidation and the logical connectivity of the core structural components of **Antifungal agent 73**.

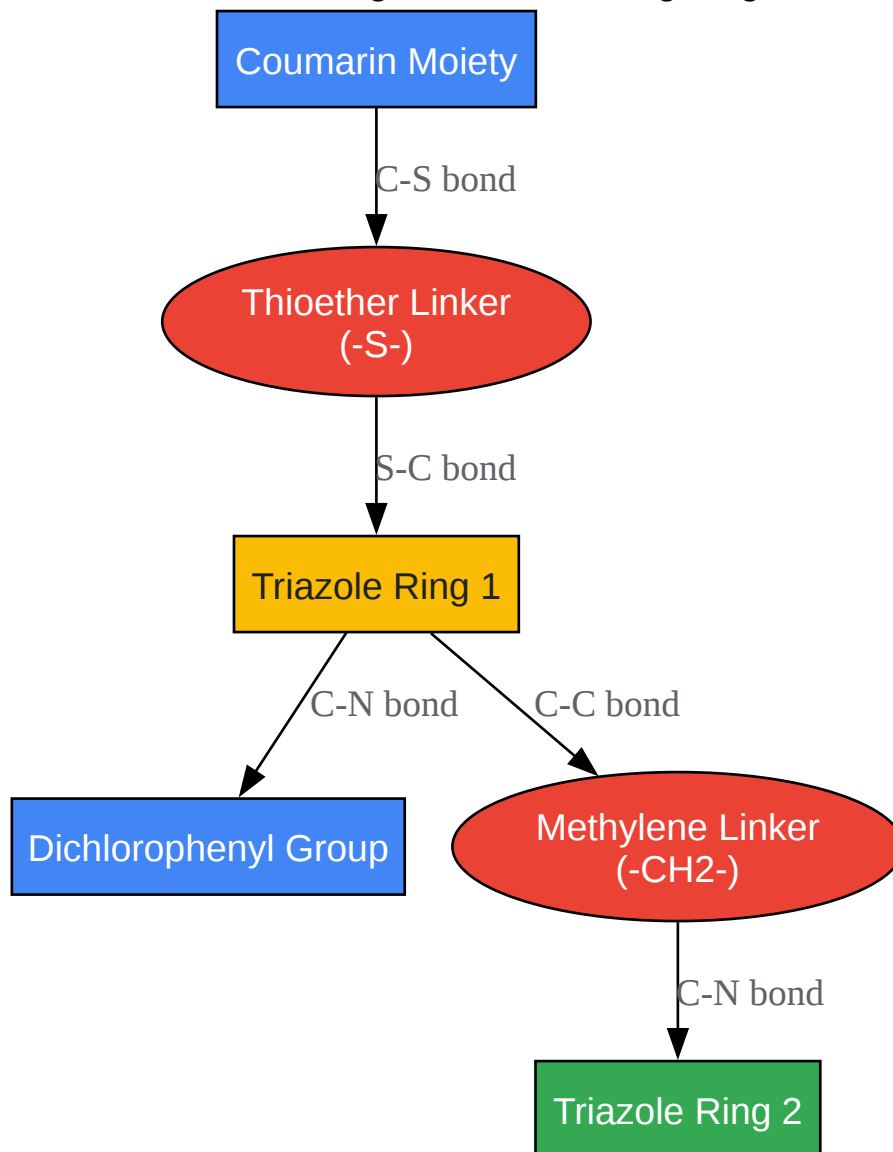
Workflow for NMR-based Structural Elucidation



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A general workflow for structural elucidation using NMR.

Core Structural Fragments of Antifungal Agent 73



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Logical connectivity of the main structural fragments.

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